
tert-butyl 3-(2-hydroxyethoxy)propylcarbaMate
Descripción general
Descripción
Tert-butyl 3-(2-hydroxyethoxy)propylcarbaMate is a useful research compound. Its molecular formula is C10H21NO4 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 3-(2-hydroxyethoxy)propylcarbaMate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-(2-hydroxyethoxy)propylcarbaMate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Cytotoxicity Analysis : Nakagawa, Yaguchi, and Suzuki (1994) compared the cytotoxic effects of butylated hydroxytoluene and its methylcarbamate derivative on rat hepatocytes, providing insights into the potential hepatic toxicity and metabolic pathways of similar compounds including tert-butyl carbamates (Nakagawa, Yaguchi, & Suzuki, 1994).
Antioxidant Detection in Biological Samples : Bailey et al. (1981) developed a method for determining antioxidants like tert-butyl hydroxyanisole in rat plasma, which is crucial for pharmacokinetic studies and understanding the systemic effects of these compounds (Bailey, Della Corte, Farmer, & Gray, 1981).
Metabolism Studies : Armstrong and Wattenberg (1985) studied the metabolism of tert-butylhydroxyanisole in rat liver, providing essential information on the metabolic transformation and potential biological effects of tert-butyl carbamates (Armstrong & Wattenberg, 1985).
Hepatic Tumorigenesis Inhibition : Rao et al. (1984) explored the inhibitory effects of antioxidants like tert-butyl-hydroxyanisole on hepatic tumorigenesis, highlighting the potential of tert-butyl carbamates in cancer research (Rao, Lalwani, Watanabe, & Reddy, 1984).
Environmental Impact Assessment : Herrchen, Kördel, and Klein (1997) assessed the environmental impact of antioxidants, including compounds similar to tert-butyl carbamates, emphasizing their role in ecological risk analysis (Herrchen, Kördel, & Klein, 1997).
Cancer-Protective Enzyme Induction : De Long, Prochaska, and Talalay (1985) investigated the induction of detoxifying enzymes by tert-butyl-4-hydroxyanisole, relevant for understanding the anticarcinogenic potential of tert-butyl carbamates (De Long, Prochaska, & Talalay, 1985).
Chemical Synthesis and Medical Application : Various studies have focused on the synthesis and potential medical applications of tert-butyl carbamates, including their role in antiarrhythmic and hypotensive activity, as well as in organic synthesis as building blocks and intermediates (Chalina, Chakarova, & Staneva, 1998; Guinchard, Vallée, & Denis, 2005; Harris & Wilson, 1983; Krause et al., 2010).
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethoxy)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-5-4-7-14-8-6-12/h12H,4-8H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPSBSZNXNMINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(2-hydroxyethoxy)propylcarbaMate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



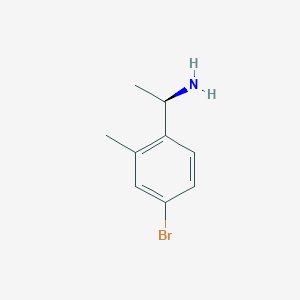

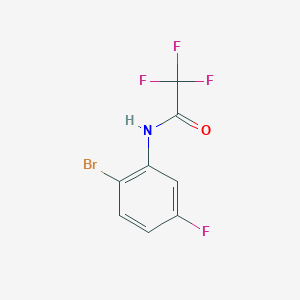
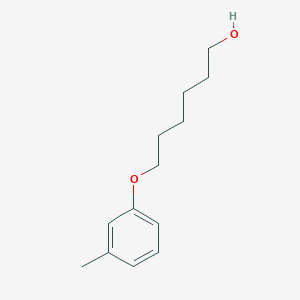
![tert-butyl N-[2-[2-cyano-4-(trifluoromethyl)anilino]ethyl]carbamate](/img/structure/B8016166.png)

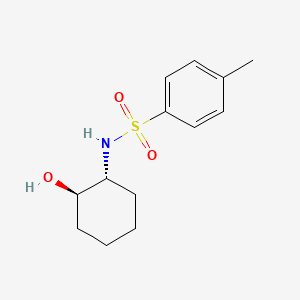
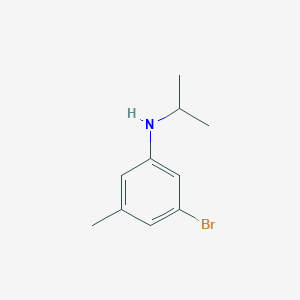
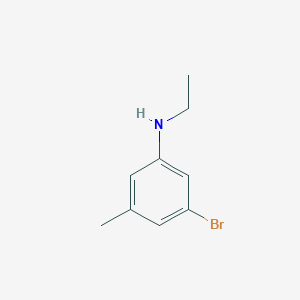
![3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid](/img/structure/B8016199.png)

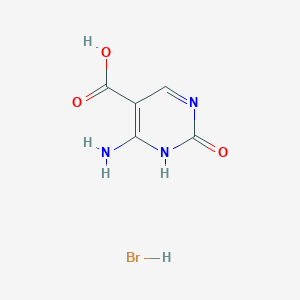

![Sodium 1-[({1-{3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl}-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}thio)methyl]cyclopropanecarboxylate](/img/structure/B8016236.png)